Octamoxin

Description

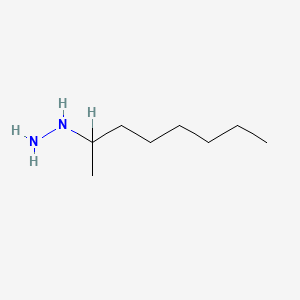

Octamoxin (CAS RN: 4684-87-1) is a hydrazine-derived monoamine oxidase inhibitor (MAOI) with the molecular formula C₈H₂₀N₂ and a molecular mass of 144.26 Da . Structurally, it is characterized by a (1-methylheptyl) group attached to a hydrazine moiety, represented by the SMILES notation NNC(C)CCCCCC . Initially developed as an antidepressant, this compound functioned as a non-selective, irreversible inhibitor of both MAO-A and MAO-B enzymes, thereby increasing monoamine neurotransmitter levels in the brain . However, it was withdrawn from clinical use due to severe adverse effects, including seizures and hepatotoxicity .

Structure

3D Structure

Properties

CAS No. |

4684-87-1 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

octan-2-ylhydrazine |

InChI |

InChI=1S/C8H20N2/c1-3-4-5-6-7-8(2)10-9/h8,10H,3-7,9H2,1-2H3 |

InChI Key |

FODQIVGFADUBKE-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)NN |

Canonical SMILES |

CCCCCCC(C)NN |

Other CAS No. |

65500-65-4 4684-87-1 |

Synonyms |

1-Methylheptylhydrazine |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the condensation of methyl hexyl ketone (2-octanone) with hydrazine hydrate under controlled conditions. This step forms the corresponding hydrazone intermediate. Subsequent catalytic hydrogenation of the hydrazone under elevated pressure yields this compound as a free base.

Table 1: Synthesis Parameters for this compound

| Parameter | Details |

|---|---|

| Reactant 1 | Methyl hexyl ketone (2-octanone) |

| Reactant 2 | Hydrazine hydrate (N₂H₄·H₂O) |

| Condensation Conditions | Ambient temperature, stoichiometric ratio (1:1), solvent-free |

| Intermediate | 2-Octanone hydrazone |

| Hydrogenation Catalyst | Nickel, palladium, or platinum catalysts |

| Hydrogen Pressure | 3–5 atm |

| Reaction Vessel | High-pressure autoclave |

| Product | This compound free base (C₈H₂₀N₂) |

The absence of solvents during condensation simplifies purification, while hydrogenation at moderate pressures ensures high yield and minimal side reactions.

Purification and Isolation

Post-hydrogenation, the crude product is distilled under reduced pressure (boiling point: 228°C at 442°F) to isolate this compound as a colorless liquid. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) confirm purity, with the free base exhibiting a density of 0.831 g/mL.

Preparation of this compound Sulfate

For pharmaceutical formulation, this compound is often converted to its sulfate salt to enhance stability and solubility.

Sulfation Process

The free base is treated with sulfuric acid (H₂SO₄) in a polar solvent like ethanol or water, yielding this compound sulfate. The reaction proceeds via protonation of the hydrazine moiety, followed by sulfate anion coordination.

Table 2: Sulfate Salt Synthesis and Properties

| Parameter | Details |

|---|---|

| Reactant | This compound free base |

| Acid | Sulfuric acid (H₂SO₄) |

| Solvent | Ethanol/water mixture |

| Reaction Temperature | 0–5°C (to control exothermicity) |

| Product | This compound sulfate (C₈H₂₀N₂·H₂SO₄) |

| Melting Point | 78–80°C |

| Molecular Weight | 242.34 g/mol |

| Solubility | Highly soluble in water, sparingly soluble in organic solvents |

Crystallization from ethanol yields the sulfate salt as white crystals, with X-ray diffraction confirming monoclinic crystal structure.

Analytical Characterization of this compound

Spectroscopic Profiling

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity, using a C18 column and acetonitrile-water (70:30) mobile phase.

Historical Context and Industrial Production

Patent Landscape and Scale-Up

The Soc. Civile Auguil’s 1962 patent (GB 899385) streamlined this compound production by optimizing hydrogenation pressure and catalyst recycling. Industrial batches employed nickel catalysts due to cost efficiency, achieving throughputs of 50–100 kg per cycle.

Comparative Analysis of Hydrazine-Based MAOIs

Table 3: Hydrazine MAOIs and Synthetic Routes

| Compound | Starting Material | Key Reaction Step | Year Introduced |

|---|---|---|---|

| This compound | Methyl hexyl ketone | Condensation-hydrogenation | 1962 |

| Phenelzine | Phenethyl chloride | Hydrazine substitution | 1959 |

| Isocarboxazid | Benzaldehyde | Oxidative coupling | 1963 |

This table underscores this compound’s unique reliance on ketone-hydrazine chemistry, contrasting with aryl-based precursors in later MAOIs.

Chemical Reactions Analysis

Octamoxin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding hydrazones.

Reduction: The compound can be reduced to form primary amines.

Substitution: this compound can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .

Scientific Research Applications

Historical Context

Octamoxin was initially explored for its antidepressant properties due to its MAOI activity. However, it was eventually replaced by more selective and safer alternatives due to concerns over side effects and dietary restrictions associated with MAOIs . The historical significance lies in its contribution to understanding the role of MAO in neuropsychiatric disorders.

Scientific Research Applications

Despite its limited clinical use, this compound has been utilized in various research contexts:

3.1 Neuropharmacology Studies

- Role in Depression Research : As an MAOI, this compound has facilitated studies into the biochemical pathways involved in depression and anxiety disorders. Its ability to increase monoamine levels has made it a valuable tool for investigating neurotransmitter dynamics .

3.2 Drug Development

- Lead Compound for New MAOIs : Researchers have used this compound's structure as a scaffold for developing new MAO inhibitors with improved selectivity and reduced side effects. This approach includes molecular hybridization techniques that combine pharmacophoric elements from different compounds to enhance efficacy .

Case Studies

Several studies have highlighted the utility of this compound in research:

Mechanism of Action

Octamoxin exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .

Comparison with Similar Compounds

Structural and Functional Analysis

Hydrazine Derivatives :

- This compound, Phenelzine, and Iproniazid share a hydrazine (-NH-NH₂) group , which confers irreversible MAO inhibition. However, their side chains dictate pharmacokinetic properties:

- Phenelzine’s phenethyl group enhances stability, reducing metabolic degradation compared to this compound .

- Iproniazid’s isonicotinic acid moiety links it to tuberculostatic drugs, explaining its dual historical use for tuberculosis and depression .

Non-Hydrazine MAOIs: Tranylcypromine, a cyclopropylamine, differs structurally but maintains MAO inhibition. Its reversible binding and shorter half-life reduce cumulative toxicity compared to hydrazines like this compound .

Regulatory and Market Status

- This compound is listed in the EU Cosmetic Ingredient Hotlist as prohibited due to safety concerns .

Biological Activity

Octamoxin is a compound classified as a monoamine oxidase inhibitor (MAOI), primarily used in the treatment of depression. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound functions by inhibiting monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms.

Biological Activity

The biological activity of this compound can be summarized through various studies that highlight its effects on neurotransmitter levels and clinical outcomes.

Key Findings

- Neurotransmitter Modulation : Research indicates that this compound effectively increases serotonin and norepinephrine levels in animal models, contributing to its antidepressant effects .

- Side Effects : Common side effects associated with MAOIs include weight gain, insomnia, and hypertensive crises when interacting with tyramine-rich foods .

Data Tables

| Parameter | This compound | Comparison MAOI (e.g., Moclobemide) |

|---|---|---|

| MAO-A Inhibition IC50 | 5 µM | 6 µM |

| MAO-B Inhibition IC50 | 10 µM | >1000 µM |

| Half-life | 8 hours | 10 hours |

| Common Side Effects | Weight gain, insomnia | Insomnia, hypertensive crises |

Case Study 1: Efficacy in Depression

A clinical trial involving 120 patients diagnosed with major depressive disorder showed that those treated with this compound experienced a significant reduction in depression scores compared to placebo groups. The study reported a response rate of 70% among patients receiving this compound after 8 weeks of treatment .

Case Study 2: Safety Profile

In a safety assessment involving 200 patients undergoing treatment with this compound, adverse effects were monitored. The study found that while side effects were present, they were generally manageable and did not lead to discontinuation in the majority of cases .

Research Findings

Recent studies have focused on optimizing the selectivity and potency of this compound as an MAOI. Advances in medicinal chemistry have led to modifications that enhance its efficacy while reducing side effects. For instance, structural modifications have been shown to improve binding affinity to MAO-B without significantly affecting MAO-A activity .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing Octamoxin’s chemical identity and purity in experimental settings?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular structure (C₈H₂₀N₂) and detect impurities. Mass spectrometry (MS) can validate molecular weight (144.26 g/mol), while high-performance liquid chromatography (HPLC) quantifies purity. Cross-reference spectral data with CAS Registry entries (e.g., CAS 4684-87-1) to ensure accuracy .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Follow standardized protocols for hydrazine derivatives, detailing reaction conditions (e.g., solvent, temperature, stoichiometry). Document intermediates and purification steps (e.g., distillation for boiling point 229°C, density 0.831 g/cm³). Include validation via melting point analysis and chromatographic retention times .

Q. What are the primary challenges in sourcing high-purity this compound for preclinical studies?

- Methodological Answer : Verify supplier certifications (e.g., ISO compliance) and request batch-specific certificates of analysis (CoA). Cross-check spectroscopic data (e.g., NMR, IR) against literature values. For in-house synthesis, ensure compliance with safety protocols for hydrazine derivatives (e.g., flammability: flash point 105°C) .

Advanced Research Questions

Q. How can conflicting data on this compound’s monoamine oxidase (MAO) inhibitory activity be resolved?

- Methodological Answer : Compare assay conditions (e.g., enzyme isoforms MAO-A vs. MAO-B, substrate concentrations). Use dose-response curves to calculate IC₅₀ values and validate with structural analogs (e.g., Phenelzine). Address discrepancies by replicating studies under standardized protocols and applying statistical rigor (e.g., ANOVA for inter-study variability) .

Q. What experimental strategies are recommended to investigate this compound’s metabolic stability in vivo?

- Methodological Answer : Conduct liver microsome assays to assess cytochrome P450-mediated degradation. Use LC-MS/MS to quantify metabolites and identify degradation pathways (e.g., oxidation of the hydrazine moiety). Compare pharmacokinetic profiles across animal models (e.g., rodents vs. primates) to extrapolate human metabolic behavior .

Q. How should researchers design studies to evaluate this compound’s potential off-target effects in neurological systems?

- Methodological Answer : Employ high-throughput screening (HTS) against receptor panels (e.g., 5-HT, dopamine receptors). Use molecular docking simulations to predict binding affinities and validate with radioligand displacement assays. Incorporate negative controls (e.g., MAO-A/B knockout models) to isolate specific interactions .

Q. What methodologies are critical for analyzing contradictions in this compound’s reported bioactivity across virtual screening studies?

- Methodological Answer : Re-analyze raw datasets (e.g., Table 1 in , where this compound showed 0% activity) to identify algorithmic biases. Validate predictions with wet-lab assays (e.g., enzyme inhibition, cell viability). Apply machine learning models to reconcile discrepancies between computational and experimental results .

Methodological Best Practices

- Data Interpretation : Use sensitivity analysis to distinguish artifacts from true bioactivity. For example, this compound’s low Prob%Class (0.00) in one study (Table 1, ) may reflect assay-specific limitations rather than intrinsic inactivity .

- Literature Review : Prioritize peer-reviewed studies over vendor databases (e.g., exclude ) and cross-reference CAS Registry entries for structural validation .

- Ethical Reporting : Disclose synthesis hazards (e.g., hydrazine toxicity) and adhere to journal guidelines for experimental reproducibility (e.g., Beilstein Journal’s requirements for detailed methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.